molecular formula C25H22N4O2S B2448423 3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115514-36-7

3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No.: B2448423
CAS No.: 1115514-36-7
M. Wt: 442.54
InChI Key: BANWCKIBDFVYJD-UHFFFAOYSA-N
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Description

3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazole ring, a benzamide group, and a thioether linkage

Properties

IUPAC Name

3-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-18-10-12-21(13-11-18)27-23(30)17-32-25-26-14-15-29(25)22-9-5-6-19(16-22)24(31)28-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANWCKIBDFVYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound, such as ethanethiol, under mild conditions.

    Attachment of the Benzamide Group: The final step involves the coupling of the thioether-imidazole intermediate with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The thioether linkage and imidazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzamide group allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

Biological Activity

3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, a phenylbenzamide moiety, and a sulfanyl group. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole core and subsequent modifications to introduce the various functional groups.

Synthetic Route Overview

  • Formation of Imidazole Core : Cyclization of appropriate precursors.
  • Introduction of Carbamoyl and Sulfanyl Groups : Achieved through carbamoylation and thiolation reactions.
  • Coupling with Phenylbenzamide : Final assembly into the target structure.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)
Derivative 4eMCF-7 (breast cancer)7.5
Derivative 4fHeLa (cervical cancer)11.1

These derivatives exhibited effective binding affinities towards ABL1 kinase protein, suggesting a mechanism that may involve inhibition of key signaling pathways in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that certain derivatives show significant activity against a range of bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with cellular receptors that modulate growth signals.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings. For example:

  • A study involving imidazole-based derivatives reported significant tumor reduction in animal models when treated with compounds structurally similar to this compound.

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